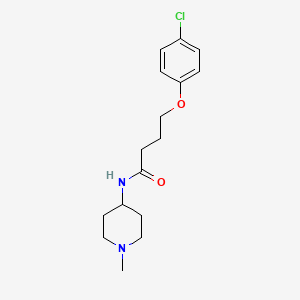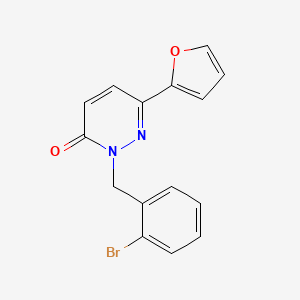
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide blocks BCR signaling and leads to apoptosis (programmed cell death) of B cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages and to reduce the activation of T cells. These effects may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is highly selective for BTK and has potent anti-tumor activity in preclinical models. However, it has some limitations as well. For example, it is a relatively new compound and its long-term safety has not been fully established. In addition, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as monoclonal antibodies or other kinase inhibitors. Another area of interest is the investigation of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL). Finally, there is interest in exploring the potential of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for the treatment of autoimmune diseases, such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, starting with the reaction of 4-chlorophenol with 1-bromo-4-(methylamino)butane to form 4-(4-chlorophenoxy)-N-methylbutan-1-amine. This intermediate is then reacted with piperidine to yield the final product, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase I clinical trial, 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide was well-tolerated and showed promising activity in patients with relapsed or refractory CLL and MCL.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19-10-8-14(9-11-19)18-16(20)3-2-12-21-15-6-4-13(17)5-7-15/h4-7,14H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGZBDGSZUTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)


![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
